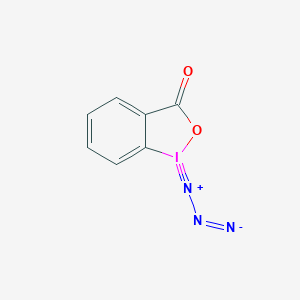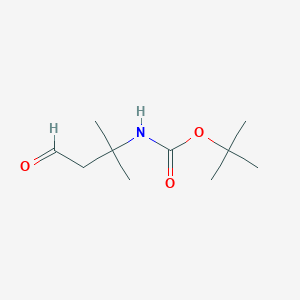
Carbamic acid, (1,1-dimethyl-3-oxopropyl)-, 1,1-dimethylethyl ester (9CI)
描述
Synthesis Analysis
The synthesis of carbamic acid derivatives involves complex organic reactions aimed at introducing or modifying functional groups to achieve the desired chemical structure. For instance, the directed ortho-metallation methodology has been applied to synthesize specific carbamic acid phenyl esters with potential applications in Alzheimer's disease treatment (Ciszewska et al., 1997). Additionally, microbial cultures have been used for the diastereoselective reduction of carbamic acid esters, highlighting the role of biocatalysis in synthesizing chiral intermediates for pharmaceutical compounds (Patel et al., 2003).
Molecular Structure Analysis
The molecular structure of carbamic acid derivatives is crucial for their reactivity and application in synthesis. For example, studies have involved the comprehensive analysis of the molecular structure and spectroscopic properties of carbamic acid esters, using experimental and theoretical methods to elucidate their chemical behavior and interaction mechanisms (Singh et al., 2013).
Chemical Reactions and Properties
Carbamic acid esters participate in various chemical reactions, serving as intermediates in the synthesis of biologically active compounds. For example, they have been utilized as ammonia equivalents in palladium-catalyzed amination reactions, enabling the synthesis of anilines with sensitive functional groups (Mullick et al., 2010). Moreover, the synthesis and antimicrobial activity of carbamic acid ethyl esters have been explored, demonstrating their potential as antimicrobial agents (Zanatta et al., 2006).
科学研究应用
Synthesis in Medicinal Chemistry
- Synthesis of HIV Protease Inhibitors : This compound has been used in the synthesis of HIV protease inhibitors like Atazanavir and BMS-186318. The stereoselective microbial reduction of a related carbamic acid ester was crucial in obtaining a high yield and purity for these intermediates (Patel, Chu, & Mueller, 2003); (Patel et al., 1997).
Chemical Synthesis and Catalysis
- As an Ammonia Equivalent in Catalysis : This compound serves as an ammonia equivalent in palladium-catalyzed amination of aryl bromides and chlorides, enabling the preparation of anilines with sensitive functional groups (Mullick et al., 2010).
Synthesis of Other Pharmaceutical Compounds
- Preparation of Antiviral and Antihypertensive Drug Intermediates : The compound has been employed in the biocatalytic synthesis of chiral intermediates for antiviral and antihypertensive drugs, demonstrating its versatility in medicinal chemistry (Patel, 1999).
Industrial Applications
- Development of Tolylenediisocyanate Synthesis Process : This compound has been used in the synthesis process of tolylenediisocyanate, an important industrial chemical, via alkoxycarbonylation and pyrolysis steps (Aso & Baba, 2003).
Biological Activity and Enzymatic Studies
- Study on Acetylcholinesterase Inhibition : Research on various carbamic acid esters, including compounds structurally similar to the one , has provided insights into their inhibitory action on acetylcholinesterase, an enzyme relevant in neurological functions and disorders (Hansen, Faarup, & Bundgaard, 1991).
安全和危害
For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer1.
Please consult with a chemical expert or refer to specific scientific literature for more detailed and accurate information. This information is a general description and does not replace professional advice.
属性
IUPAC Name |
tert-butyl N-(2-methyl-4-oxobutan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-10(4,5)6-7-12/h7H,6H2,1-5H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOWIHHJPAJYHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(2-methyl-4-oxobutan-2-yl)carbamate | |
CAS RN |
181646-38-8 | |
| Record name | tert-butyl N-(2-methyl-4-oxobutan-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2alpha,5alpha)-(9CI)](/img/structure/B61300.png)
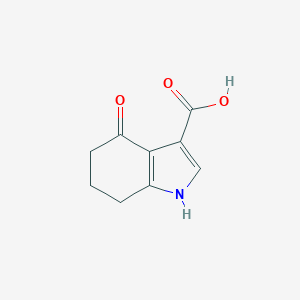
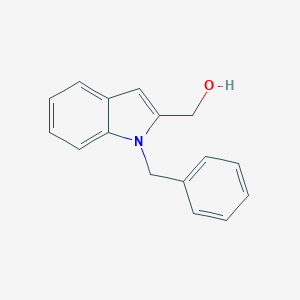
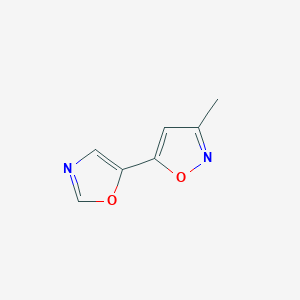

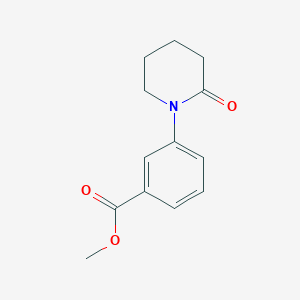
![Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1-](/img/structure/B61316.png)
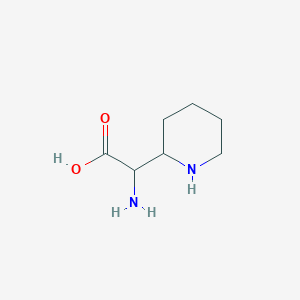
![3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B61323.png)
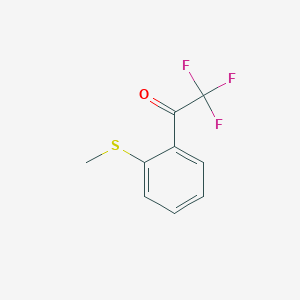
![4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid](/img/structure/B61326.png)
![5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole](/img/structure/B61328.png)
![3-[Bis(cyanomethyl)amino]propanenitrile](/img/structure/B61329.png)
